molecular formula C14H15NO2 B13483434 1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid

1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13483434
M. Wt: 229.27 g/mol
InChI Key: VMIXWUIBUAMYNI-UHFFFAOYSA-N
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Description

1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid is an organic compound that features an indole moiety fused to a cyclopentane ring with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is highly reactive towards electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced forms such as alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid is unique due to the combination of the indole and cyclopentane structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15NO2/c16-13(17)14(7-1-2-8-14)11-4-3-5-12-10(11)6-9-15-12/h3-6,9,15H,1-2,7-8H2,(H,16,17)

InChI Key

VMIXWUIBUAMYNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C3C=CNC3=CC=C2)C(=O)O

Origin of Product

United States

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